1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is a heterocyclic compound that features a triazole ring and a pyrrolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells, suggesting that this compound may interfere with cell cycle regulation and apoptosis pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting that this compound may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis , suggesting that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been shown to be influenced by the cellular environment, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has shown affinity for binding to proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In normal cells, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring of the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target enzymes and proteins . This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound in specific tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects. For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Preparation Methods
The synthesis of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole and phenyl rings can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies investigating its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and materials science.
The uniqueness of this compound lies in its combined triazole and pyrrolidinone structure, which imparts specific chemical and biological properties not found in simpler triazole derivatives .
Properties
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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